molecular formula C16H16Cl2N2O2 B10962634 (2,6-Dichlorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

(2,6-Dichlorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10962634
M. Wt: 339.2 g/mol
InChI Key: VDHGZVQKFODMJU-UHFFFAOYSA-N
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Description

(2,6-DICHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound with a unique structure that combines a dichlorophenyl group, a furylmethyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DICHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(2-furylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,6-DICHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while nucleophilic substitution of the dichlorophenyl group can produce various substituted phenyl derivatives.

Scientific Research Applications

(2,6-DICHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-DICHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to certain targets, while the piperazino group can modulate the compound’s overall activity. The furylmethyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2,6-DICHLOROPHENYL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE: Similar structure but with a thiophene ring instead of a furan ring.

    (2,6-DICHLOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE: Contains a pyridine ring instead of a furan ring.

Uniqueness

(2,6-DICHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to the presence of the furylmethyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with specific desired activities.

Properties

Molecular Formula

C16H16Cl2N2O2

Molecular Weight

339.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H16Cl2N2O2/c17-13-4-1-5-14(18)15(13)16(21)20-8-6-19(7-9-20)11-12-3-2-10-22-12/h1-5,10H,6-9,11H2

InChI Key

VDHGZVQKFODMJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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